![molecular formula C22H21N5O B1678580 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 330786-25-9](/img/structure/B1678580.png)
1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Vue d'ensemble
Description
“1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential . They are used on several therapeutic targets . This compound is a potent derivative with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives are complex and involve multiple steps . For example, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Applications De Recherche Scientifique
Bruton’s Tyrosine Kinase Inhibitor
PCI 29732 is a potent Bruton’s Tyrosine Kinase (BTK) inhibitor . BTK is an enzyme that plays a crucial role in the B-cell receptor signaling pathway, which is important for the development, activation, and survival of B cells. By inhibiting BTK, PCI 29732 can block B cell antigen receptor (BCR)-mediated gene expression in CD20+ B cells .
Enhancing the Efficacy of Chemotherapeutic Agents
Research has shown that PCI 29732 can enhance the efficacy of conventional chemotherapeutic agents in cancer cells that overexpress ABCG2 . ABCG2 is a member of the ABC transporter subfamily that contributes to multidrug resistance (MDR) in cancer cells. PCI 29732 has been found to significantly enhance the efficacy of substrate chemotherapeutic agents in ABCG2-overexpressing cells .
Overcoming Multidrug Resistance
PCI 29732 has been found to overcome multidrug resistance (MDR) in cancer cells . MDR is a significant challenge in cancer treatment as it limits the effectiveness of many chemotherapeutic drugs. By inhibiting the function of ABCG2, PCI 29732 can enhance the anti-tumor efficacy of substrate chemotherapeutic agents .
Interaction with ATP-binding Site of ABCG2
PCI 29732 has been found to interact with the ATP-binding site of ABCG2 . At low concentrations, PCI 29732 stimulates the ATPase activity of ABCG2. However, at high concentrations, it inhibits the ATPase activity and competes with [125I]-iodoarylazidoprazosin for photo-affinity labeling of ABCG2 .
Potential Application in Combinational Chemotherapy
The ability of PCI 29732 to enhance the efficacy of chemotherapeutic agents and overcome MDR suggests its potential application in combinational chemotherapy for the treatment of ABCG2-overexpressing cancer patients .
Mécanisme D'action
Target of Action
PCI 29732, also known as 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent, orally active, reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) with Kapp values of 8.2, 4.6, and 2.5 nM for BTK, Lck, and Lyn, respectively . BTK is a member of the Tec family of kinases and is essential for B-cell antigen receptor (BCR) signaling pathway .
Mode of Action
PCI 29732 interacts with its targets by competitively binding to the ATP-binding site of BTK, thereby inhibiting its function . It also inhibits the function of ABCG2, another target, by competitively binding to its ATP-binding site .
Biochemical Pathways
The inhibition of BTK by PCI 29732 blocks B-cell antigen receptor (BCR)-mediated gene expression in CD20+ B cells . This compound also affects the multidrug resistance (MDR) pathway, which is induced by the ABC transporter subfamily B member 1 (ABCB1) and subfamily G member 2 (ABCG2), thereby enhancing the efficacy of substrate chemotherapeutic agents .
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability.
Result of Action
PCI 29732 significantly enhances the efficacy of substrate chemotherapeutic agents in ABCG2-overexpressing cells and also in xenografts harboring the H460/MX20 cell that overexpress ABCG2 . It increases the intracellular accumulations of doxorubicin and Rhodamine 123 in ABCG2-overexpressing S1-MI-80 cells .
Action Environment
The environment can influence the action of PCI 29732. For instance, in a xenograft mouse model, PCI 29732 enhanced the anticancer efficacy of Topotecan . .
Safety and Hazards
Orientations Futures
The future directions for research on pyridopyrimidine derivatives are promising. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The most potent derivative, “1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, has shown significant potential and could be a focus for future research .
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUPMONHWAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
330786-25-9 | |
| Record name | PCI 29732 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B1678502.png)
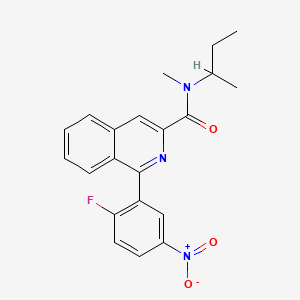
![ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B1678506.png)
![1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate](/img/structure/B1678507.png)
![4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol](/img/structure/B1678508.png)
![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)
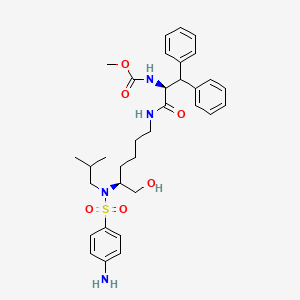
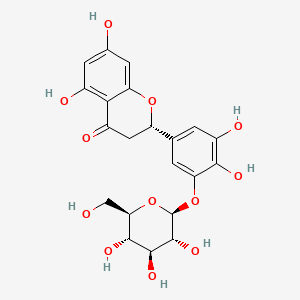
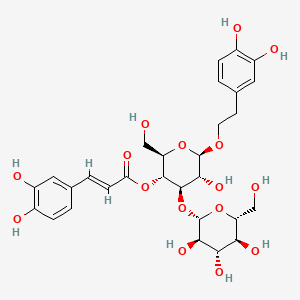
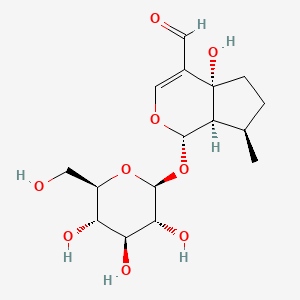

![(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide](/img/structure/B1678518.png)
